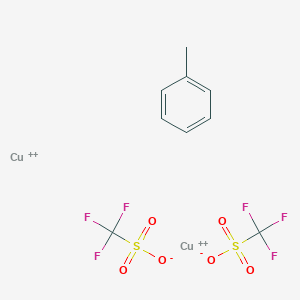
Dicopper ditriflate toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicopper ditriflate toluene is a coordination compound consisting of two copper ions, triflate anions, and toluene as a solvent. This compound is known for its unique chemical properties and has been studied for various applications in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicopper ditriflate toluene can be synthesized by reacting copper triflate with toluene under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The resulting product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dicopper ditriflate toluene undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: this compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen peroxide, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may include reduced organic compounds .
Aplicaciones Científicas De Investigación
Dicopper ditriflate toluene has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: This compound is used in industrial processes, including the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of dicopper ditriflate toluene involves its ability to facilitate electron transfer processes. The compound’s dicopper core plays a crucial role in catalyzing reactions by stabilizing reactive intermediates and lowering the activation energy required for the reactions. The molecular targets and pathways involved include the activation of oxygen and hydrogen peroxide, leading to the formation of reactive oxygen species that participate in various chemical transformations .
Comparación Con Compuestos Similares
Dicopper ditriflate toluene can be compared with other similar compounds, such as:
Copper(I) triflate toluene complex: This compound has similar coordination properties but differs in its oxidation state and reactivity.
Dicopper(II) complexes with naphthyridine ligands: These complexes have different ligands and exhibit unique electrochemical properties.
Copper(II) bis-µ-hydroxido complexes: These complexes are known for their ability to perform hydroxylation reactions and have distinct structural features
This compound stands out due to its specific coordination environment and the presence of triflate anions, which contribute to its unique reactivity and catalytic properties.
Propiedades
Fórmula molecular |
C9H8Cu2F6O6S2+2 |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
dicopper;toluene;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+2/p-2 |
Clave InChI |
DOIABSUXZPJSMD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


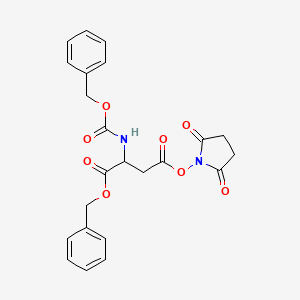
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
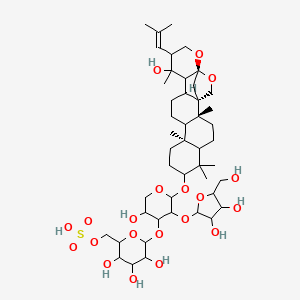
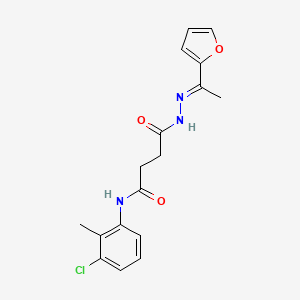
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
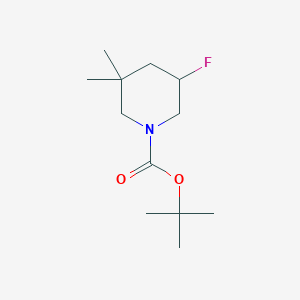
![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
